molecular formula C7H4BrN3O2 B12288479 5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

Cat. No.: B12288479
M. Wt: 242.03 g/mol
InChI Key: GNFMMNLRDOTXAP-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that contains a benzotriazole ring substituted with a bromine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-1H-benzo[d][1,2,3]triazole with a carboxylating agent under controlled temperature and solvent conditions . The reaction is usually carried out in the presence of a base to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the benzotriazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (CAS Number: 855275-80-8) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrN3O2C_7H_4BrN_3O_2, with a molecular weight of 242.03 g/mol. Its structure features a benzo[d][1,2,3]triazole ring substituted with a carboxylic acid group and a bromine atom, which may contribute to its biological properties.

PropertyValue
CAS Number855275-80-8
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzo[d][1,2,3]triazole compounds exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. For instance, a study evaluating the antimicrobial activity of synthesized triazole derivatives reported potent inhibition rates against both fungal and bacterial growth compared to control groups .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies indicated that this compound could induce cytotoxic effects on cancer cells through mechanisms such as apoptosis and cell cycle arrest. For example, in a study involving prostate cancer cell lines (PC-3 and DU145), the compound exhibited a dose-dependent decrease in cell viability .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been investigated. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies with conventional anti-inflammatory drugs like dexamethasone, this compound demonstrated superior inhibitory efficacy against these cytokines at specific concentrations .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Inhibition : It reduces the secretion of inflammatory cytokines through modulation of signaling pathways associated with inflammation.
  • Antimicrobial Action : The presence of the triazole ring enhances its interaction with microbial enzymes or membranes.

Study on Antimicrobial Efficacy

A recent study synthesized various derivatives based on the triazole scaffold and evaluated their antimicrobial activities. Among these compounds, those containing the benzo[d][1,2,3]triazole structure exhibited remarkable inhibition rates against both Gram-positive and Gram-negative bacteria .

Cancer Cell Line Evaluation

In another investigation focused on prostate cancer cell lines (PC-3 and DU145), treatment with this compound resulted in significant reductions in cell viability over time. The IC50 values were determined to be lower than those for other tested compounds at similar concentrations .

Anti-inflammatory Activity Assessment

A comparative analysis highlighted the anti-inflammatory properties of this compound against established standards. The results showed that it was more effective than dexamethasone at inhibiting TNF-α and IL-6 production in vitro .

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

6-bromo-2H-benzotriazole-5-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-4-2-6-5(9-11-10-6)1-3(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

GNFMMNLRDOTXAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNN=C21)Br)C(=O)O

Origin of Product

United States

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